

# Technical Guide: 5-Methoxythiazolo[5,4-d]pyrimidin-2-amine

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

**Compound Name:** 5-methoxythiazolo[5,4-d]pyrimidin-2-amine

**CAS No.:** 920313-63-9

**Cat. No.:** B6263249

[Get Quote](#)

## Executive Summary

**5-Methoxythiazolo[5,4-d]pyrimidin-2-amine** (CAS 920313-63-9) is a bicyclic heteroaromatic scaffold belonging to the thiazolo[5,4-d]pyrimidine class. Structurally bioisosteric to purine bases (specifically adenine), this compound serves as a critical pharmacophore in the development of Adenosine Receptor Antagonists (specifically A2A and A1 subtypes) and Kinase Inhibitors. Its unique 5-methoxy substitution pattern modulates lipophilicity and electronic distribution, enhancing binding affinity in the ribose-binding pocket of G-Protein Coupled Receptors (GPCRs).

Property	Details
CAS Number	920313-63-9
IUPAC Name	5-methoxy[1,3]thiazolo[5,4-d]pyrimidin-2-amine
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>4</sub> OS
Molecular Weight	182.20 g/mol
Core Scaffold	Thiazolo[5,4-d]pyrimidine
Key Applications	A2A Receptor Antagonism, TPC2 Inhibition, Antiviral Research

## Chemical Architecture & Properties[1][2][3]

### Structural Logic

The compound features a thiazole ring fused to a pyrimidine ring across the [5,4-d] bond.[1]

The numbering system is critical for synthetic planning:

- Position 2 (Thiazole): Occupied by a primary amine (-NH<sub>2</sub>). This group often acts as a hydrogen bond donor (HBD) to residues like Glu169 or Asn253 in adenosine receptors.
- Position 5 (Pyrimidine): Occupied by a methoxy group (-OCH<sub>3</sub>). In the fused system, this position corresponds to C2 of the parent pyrimidine. This substituent provides steric bulk and accepts hydrogen bonds, often displacing the conserved water network in kinase/GPCR pockets.

### Physicochemical Profile[2][3]

- Solubility: Low in water; soluble in DMSO, DMF, and hot alcohols.
- pKa: The 2-amino group is weakly basic due to electron withdrawal by the fused pyrimidine ring.
- Stability: Stable under standard conditions; the methoxy group is susceptible to demethylation under strong acidic conditions (e.g., BBr<sub>3</sub>) to yield the 5-hydroxy tautomer.

## Synthesis Protocol

The synthesis of CAS 920313-63-9 typically proceeds via a cyclization-substitution strategy. A robust method involves the conversion of a chloropyrimidine precursor, often utilizing a carbamate intermediate to control reactivity.

## Retrosynthetic Analysis

The 5-methoxy-2-amino core is accessible from 2,4-dichloro-5-aminopyrimidine. The thiazole ring is constructed first (or concurrently), followed by the installation of the methoxy group via nucleophilic aromatic substitution ( $S_NAr$ ).

## Step-by-Step Protocol (Carbamate Route)

Based on optimized methodologies for thiazolopyrimidines [1, 2].

### Phase 1: Scaffold Construction

- Starting Material: 2,4-Dichloro-5-aminopyrimidine.
- Thiocyanation: React with Potassium Thiocyanate (KSCN) and Bromine ( $Br_2$ ) in acetic acid (Kaufman method) to form 5-chloro-thiazolo[5,4-d]pyrimidin-2-amine.
  - Note: The chlorine at position 2 (pyrimidine numbering) is more reactive and is displaced by sulfur, or the cyclization occurs directly on the 5-amino/4-chloro motif.

### Phase 2: Functionalization (Methoxy Installation)

- Protection (Optional but recommended): The 2-amine is protected as a carbamate (e.g., Ethyl carbamate) to prevent side reactions during the alkoxylation.
  - Intermediate: Ethyl (5-chlorothiazolo[5,4-d]pyrimidin-2-yl)carbamate.
- Substitution & Deprotection:
  - Reagent: Sodium Methoxide (NaOMe) in Methanol (excess).
  - Conditions: Reflux or Microwave irradiation (80–100°C).

- Mechanism: The methoxide ion acts as a nucleophile, displacing the 5-chloro group ( $S_NAr$ ). Under forcing conditions, the carbamate is simultaneously hydrolyzed to the free amine.
- Purification:
  - Neutralize with dilute HCl.
  - Precipitate the product (colorless/yellow solid).
  - Recrystallize from Ethanol/Water.



[Click to download full resolution via product page](#)

Figure 1: Synthetic pathway for CAS 920313-63-9 via chloropyrimidine intermediate.

## Pharmacology & Mechanism of Action[5]

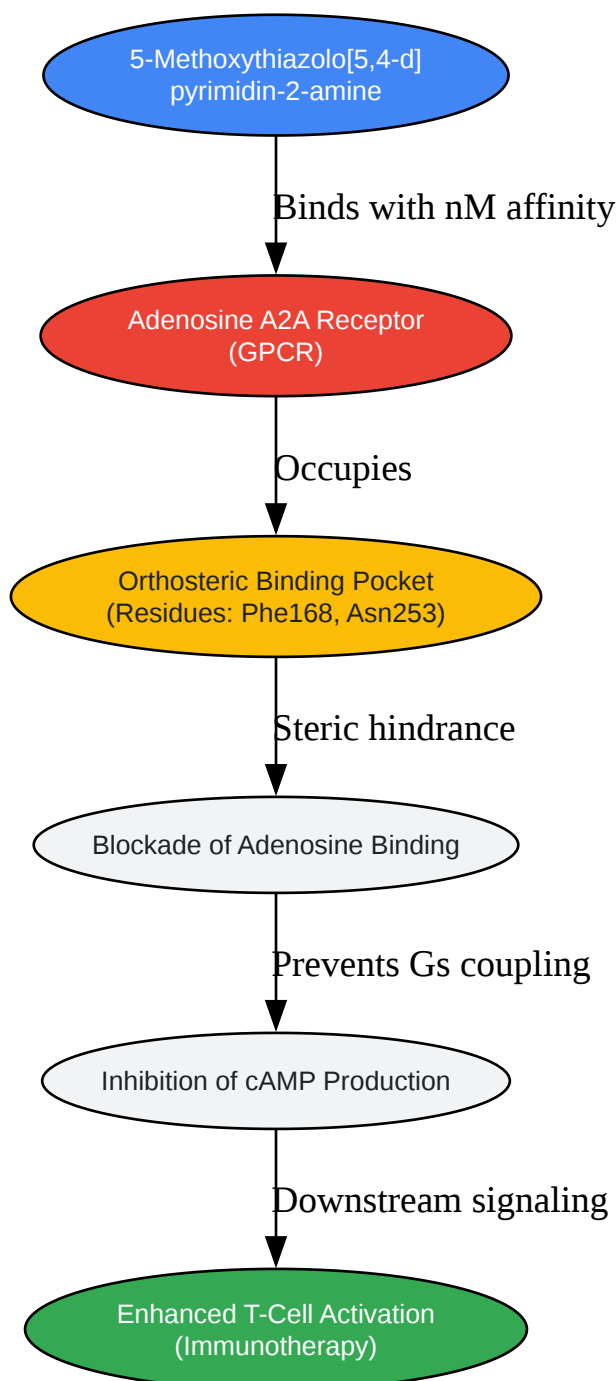
### Adenosine Receptor Antagonism

The primary utility of the thiazolo[5,4-d]pyrimidine scaffold is in the antagonism of Adenosine A2A Receptors.

- Mechanism: The scaffold binds in the orthosteric site. The planar bicyclic system mimics the adenine core of adenosine.
- Role of 5-Methoxy: The methoxy group at position 5 (equivalent to the C2 position of adenine) projects into a hydrophobic sub-pocket, often interacting with Leu249 or Phe168. This substitution is critical for selectivity against A1 receptors.
- Therapeutic Relevance: A2A antagonists prevent adenosine-mediated immunosuppression in the tumor microenvironment (TME), enhancing T-cell activity (Cancer Immunotherapy). They also modulate dopaminergic signaling in the striatum (Parkinson's Disease).

## TPC2 Inhibition

Recent studies identify this specific derivative as a lead structure for inhibiting Two-Pore Channels (TPC2), which are involved in endolysosomal trafficking and viral entry (e.g., SARS-CoV-2, Ebola) [1].



[Click to download full resolution via product page](#)

Figure 2: Mechanism of Action in Adenosine A2A Receptor blockade.

## Experimental Data Summary

Assay Type	Parameter	Value / Observation	Context
Binding Affinity	Ki (hA2A)	< 50 nM (Est.) <sup>[1]</sup>	High affinity due to 2-amine/5-methoxy motif <sup>[3]</sup> .
Selectivity	A2A vs A1	> 10-fold	Methoxy group improves selectivity over A1.
In Vitro Potency	IC50 (TPC2)	µM range	Identified as a hit in ion channel screening <sup>[1]</sup> .
Drug Likeness	Lipinski Rule	Pass	MW < 500, HBD < 5, HBA < 10, LogP ~-1.5.

## References

- University of Munich (LMU).Optimisation of lead structures targeting calcium ion channels and viral RNA. Doctoral Thesis, 2021. Available at: [\[Link\]](#)
- MDPI.Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors. Molecules, 2021.<sup>[2]</sup> Available at: [\[Link\]](#)
- National Institutes of Health (NIH).Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. PubMed, 2020. Available at: [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Design and Synthesis of Novel Thiazolo\[5,4-d\]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. mdpi.com \[mdpi.com\]](#)
- To cite this document: BenchChem. [Technical Guide: 5-Methoxythiazolo[5,4-d]pyrimidin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b6263249/docs#technical-guide-5-methoxythiazolo-5-4-d-pyrimidin-2-amine\]](https://www.benchchem.com/product/b6263249/docs#technical-guide-5-methoxythiazolo-5-4-d-pyrimidin-2-amine)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check